Dimethyl 6,6'-dimethyl-[2,2'-bipyridine]-4,4'-dicarboxylate
Description
Properties
IUPAC Name |
methyl 2-(4-methoxycarbonyl-6-methylpyridin-2-yl)-6-methylpyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-9-5-11(15(19)21-3)7-13(17-9)14-8-12(16(20)22-4)6-10(2)18-14/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWRWHKJPAKPWLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)C2=NC(=CC(=C2)C(=O)OC)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50556148 | |
| Record name | Dimethyl 6,6'-dimethyl[2,2'-bipyridine]-4,4'-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50556148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117330-40-2 | |
| Record name | Dimethyl 6,6'-dimethyl[2,2'-bipyridine]-4,4'-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50556148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Ullmann Coupling of Halogenated Pyridines
Ullmann coupling facilitates bipyridine formation via copper-catalyzed coupling of halogenated pyridines. For this route, 2-bromo-6-methylpyridine-4-carboxylic acid methyl ester serves as the monomer:
Procedure :
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Monomer synthesis : 6-Methylpyridine-4-carboxylic acid is esterified with methanol under acidic conditions (H₂SO₄, reflux, 12 h) to yield the methyl ester. Subsequent bromination at the 2-position using N-bromosuccinimide (NBS) and benzoyl peroxide (BPO) in CCl₄ achieves 78% yield.
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Coupling reaction : Monomers (2 eq) are reacted with CuI (10 mol%), 1,10-phenanthroline (20 mol%), and K₂CO₃ in DMF at 120°C for 24 h. The reaction yields 65% of the bipyridine product.
Optimization :
Stille Cross-Coupling for Asymmetric Substitution
Stille coupling enables the use of tin-based reagents for coupling halogenated and stannylated pyridines, allowing modular substitution patterns:
Procedure :
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Stannylation : 2-Bromo-6-methylpyridine-4-carboxylate is treated with hexamethylditin and Pd(PPh₃)₄ in toluene (80°C, 6 h) to form the stannane (85% yield).
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Cross-coupling : The stannane reacts with 2-bromo-6-methylpyridine-4-carboxylate under Pd catalysis (PdCl₂(PPh₃)₂, DMF, 100°C) to yield the bipyridine (58% yield).
Limitations :
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Requires strict anhydrous conditions to prevent tin reagent hydrolysis.
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High catalyst loading (5 mol% Pd) necessary for acceptable yields.
Post-Functionalization of Bipyridine Cores
Oxidation of 4,4'-Dimethyl Groups
Adapting methods from bipyridine dicarboxylic acid synthesis, the 4,4'-methyl groups are oxidized to carboxylates, followed by esterification:
Procedure :
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Starting material : 6,6'-Dimethyl-2,2'-bipyridine is synthesized via Ullmann coupling of 2-bromo-6-methylpyridine (82% yield).
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Oxidation : The bipyridine is dissolved in HNO₃/H₂O (1:10 v/v) and treated with KMnO₄ at 80°C for 6 h. Filtration and acidification yield 6,6'-dimethyl-2,2'-bipyridine-4,4'-dicarboxylic acid (89% yield).
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Esterification : The dicarboxylic acid reacts with methanol (H₂SO₄ catalyst, reflux, 24 h) to form the dimethyl ester (94% yield).
Critical considerations :
Directed Ortho-Metalation for Methyl Group Installation
For bipyridines lacking 6,6'-methyl groups, directed metalation enables post-synthetic methyl group installation:
Procedure :
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Lithiation : 2,2'-Bipyridine-4,4'-dicarboxylate is treated with LDA (2.2 eq) at -78°C in THF, followed by methyl iodide (2.2 eq) to install methyl groups at the 6,6' positions (61% yield).
Challenges :
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Competing side reactions at the ester carbonyls necessitate low temperatures.
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Poor regioselectivity without directing groups; yields drop to <40% for nonsymmetric systems.
Comparative Analysis of Methods
| Method | Yield | Advantages | Disadvantages |
|---|---|---|---|
| Ullmann Coupling | 65–72% | Simple reagents, scalable | Limited to symmetric products |
| Stille Coupling | 58% | Modular substitution | High Pd loading, sensitive conditions |
| Oxidation/Esterification | 89–94% | High selectivity, no coupling required | Multi-step, harsh oxidation conditions |
| Directed Metalation | 61% | Post-synthetic modification | Low yields, requires lithiation |
Chemical Reactions Analysis
Types of Reactions
Dimethyl 6,6’-dimethyl-[2,2’-bipyridine]-4,4’-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, where nucleophiles like amines or thiols replace the methoxy groups, forming amides or thioesters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Ammonia or primary amines in ethanol under reflux.
Major Products
Oxidation: 6,6’-dimethyl-[2,2’-bipyridine]-4,4’-dicarboxylic acid.
Reduction: 6,6’-dimethyl-[2,2’-bipyridine]-4,4’-diol.
Substitution: 6,6’-dimethyl-[2,2’-bipyridine]-4,4’-diamides or thioesters.
Scientific Research Applications
Applications Overview
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Coordination Chemistry
- Dimethyl 6,6'-dimethyl-[2,2'-bipyridine]-4,4'-dicarboxylate serves as a ligand in coordination complexes. Its ability to coordinate with transition metals enhances the stability and reactivity of metal complexes.
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Catalysis
- The compound is utilized in catalytic processes, particularly in organic synthesis. It has been shown to facilitate reactions involving palladium and platinum complexes, which are crucial for cross-coupling reactions.
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Material Science
- In the field of materials science, this compound is employed in the synthesis of functional materials such as polymers and nanocomposites. Its structural properties allow for the development of materials with specific electronic and optical characteristics.
Coordination Complexes
A study demonstrated the synthesis of various metal complexes using this compound as a ligand. The resulting complexes exhibited enhanced catalytic activity in C-C coupling reactions compared to those formed with simpler ligands. This indicates the potential for this compound to improve reaction efficiencies in synthetic organic chemistry .
Catalytic Applications
In another study focusing on palladium-catalyzed reactions, it was observed that the presence of this compound significantly increased yields in the Suzuki coupling reaction. The study highlighted that this ligand stabilizes the palladium intermediate, thus facilitating the reaction under milder conditions .
Data Table: Comparison of Ligands in Catalytic Reactions
Mechanism of Action
The mechanism by which Dimethyl 6,6’-dimethyl-[2,2’-bipyridine]-4,4’-dicarboxylate exerts its effects is primarily through its ability to coordinate with metal ions. The nitrogen atoms in the pyridine rings act as electron donors, forming stable chelates with metals. This coordination can alter the electronic properties of the metal center, influencing its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Positional Isomers: 4,4'- vs. 6,6'-Substituents
- Synthetic Accessibility: The 4,4'-dimethyl-2,2'-bipyridine precursor is commercially available, enabling straightforward oxidation to 4,4'-dicarboxylic acid derivatives . In contrast, the 6,6'-dimethyl analogue requires non-commercial precursors (e.g., 6,6'-dimethyl-2,2'-bipyridine), complicating synthesis . Oxidation of 6,6'-dimethyl-2,2'-bipyridine to 6,6'-dicarboxylic acid achieves 70% yield, comparable to the 5,5' isomer but lower than the 85% yield for the 4,4' derivative .
- Steric and Electronic Effects: Methyl groups at 6,6' positions introduce steric hindrance near the nitrogen donor atoms, reducing ligand flexibility and altering metal coordination geometries. For example, 6,6'-dimethyl-2,2'-bipyridine (dmbpy) showed lower catalytic activity in copper-mediated trichloromethylative carbonylation compared to 4,4'-dimethoxy derivatives . In titanium(II) complexes, 6,6'-dimethyl substitution (dpMe) led to distinct structural properties compared to 4,4'-dimethyl (bpMe) or 4,4'-dimethoxy (bpoMe) ligands .
Functional Group Variations: Carboxylate vs. Other Moieties
Dicarboxylate Derivatives :
- 4,4'-Dicarboxy-2,2'-bipyridine (dcbpy) and its esters are widely used in DSSCs due to strong anchoring to TiO₂ surfaces. The dimethyl ester variant (dimethyl 6,6'-dimethyl-dcbpy) enhances electron injection efficiency in copper(I) sensitizers, achieving 7.5% power conversion efficiency in solid-state DSSCs under low-light conditions .
- In contrast, 6,6'-dicarboxy-2,2'-bipyridine forms coordination polymers with lanthanides, producing unique 2D frameworks compared to 4,4' or 3,3' isomers .
Hydroxamic Acid and Phosphonic Acid Derivatives :
- 4,4'-Dihydroxamic-2,2'-bipyridine (V) and 6,6'-dihydroxamic-2,2'-bipyridine (VI) exhibit distinct metal-binding behaviors due to substituent positioning, influencing their utility in chelation therapy or catalysis .
- Phosphonic acid-functionalized ligands with 6,6'-dimethyl groups (e.g., ((6,6'-dimethyl-[2,2'-bipyridine]-4,4'-diyl)bis(phosphonic acid))) improve interfacial charge transfer in DSSCs compared to diphenyl-substituted analogues .
Catalytic Performance
- Nickel-Catalyzed Reactions : In electrochemical C(sp²)−C(sp³) cross-couplings, 6,6'-dimethyl-2,2'-bipyridyl (dmbpy) ligands underperformed compared to 4,4'-di-tert-butyl-2,2'-bipyridyl (dtbbpy), highlighting the importance of steric bulk and electron-donating effects in catalytic activity .
- Copper Complexes : Dinuclear copper(I) complexes with 6,6'-dimethyl-4,4'-dicarboxylate ligands demonstrated superior light-harvesting properties in DSSCs, attributed to the methyl groups' electron-donating effects and enhanced charge separation .
Material Science and MOFs
- 6,6'-Dimethyl-4,4'-dicarboxylate ligands form neodymium coordination polymers with sandwich-like 2D layers, distinct from frameworks derived from 2,2'-bipyridine-3,3'- or 5,5'-dicarboxylates .
Data Tables
Table 2: Catalytic Performance of Bipyridine Ligands
Biological Activity
Dimethyl 6,6'-dimethyl-[2,2'-bipyridine]-4,4'-dicarboxylate (CAS: 117330-40-2) is an organic compound belonging to the bipyridine family. Its chemical formula is C16H16N2O4, and it has a molecular weight of 300.31 g/mol. This compound has garnered interest in various fields due to its potential biological activities and applications.
- IUPAC Name : this compound
- Molecular Formula : C16H16N2O4
- Molecular Weight : 300.31 g/mol
- CAS Number : 117330-40-2
- Purity : ≥97%
- Melting Point : Not extensively documented but typically in the range of similar bipyridine derivatives.
Biological Activity Overview
This compound exhibits a range of biological activities that are primarily attributed to its structural features:
- Antioxidant Activity : Compounds in the bipyridine class have been shown to possess antioxidant properties. This activity is crucial for neutralizing free radicals and reducing oxidative stress in biological systems.
- Metal Ion Complexation : The ability of bipyridines to form complexes with metal ions has implications in catalysis and medicinal chemistry. This compound can bind various metal ions, potentially enhancing its biological efficacy.
- Antimicrobial Properties : Some studies suggest that bipyridine derivatives exhibit antimicrobial activity against various pathogens. This could be beneficial in developing new antimicrobial agents.
Table 1: Summary of Biological Activities
Case Study Analysis
- Antioxidant Activity Assessment :
- Metal Complexation Studies :
- Antimicrobial Efficacy :
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing dimethyl 6,6'-dimethyl-[2,2'-bipyridine]-4,4'-dicarboxylate, and how is purity verified?
- Synthesis : The compound is typically synthesized via esterification of the corresponding dicarboxylic acid (e.g., [2,2'-bipyridine]-4,4'-dicarboxylic acid) using methanol and catalytic sulfuric acid under reflux. Alternative routes involve palladium-catalyzed cross-coupling of pre-functionalized pyridine derivatives .
- Purity Verification : High-performance liquid chromatography (HPLC) with ≥98.0% purity is standard. Structural confirmation employs NMR (e.g., δ 8.77 ppm for bipyridine protons) and mass spectrometry .
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
- Spectroscopy : and NMR (in CDCl₃ or DMSO-d₆) confirm regiochemistry and esterification. IR spectroscopy identifies C=O stretches (~1720 cm⁻¹) and bipyridine ring vibrations .
- Crystallography : Single-crystal X-ray diffraction resolves the planar bipyridine core and steric effects of methyl/ester groups. Powder XRD assesses bulk crystallinity .
Q. How does steric hindrance from methyl/ester groups influence coordination chemistry?
- The 6,6'-methyl groups restrict rotational freedom, stabilizing planar conformations. Ester moieties at 4,4'-positions act as weak-field ligands, favoring octahedral geometries in Ru(II) or Ir(III) complexes. This steric bulk limits aggregation in solution-phase reactions .
Advanced Research Questions
Q. What strategies mitigate electronic and steric mismatches in metal-organic framework (MOF) design using this ligand?
- Method : Pre-functionalize the ligand via post-synthetic modification (e.g., hydrolyzing esters to carboxylates) to enhance MOF node binding. Computational modeling (DFT) predicts optimal metal-ligand bond angles and charge transfer properties .
- Case Study : Ru(II) complexes of analogous ligands (e.g., UiO-67-DCBPY MOFs) show enhanced photocatalytic activity due to ligand-to-metal charge transfer (LMCT) .
Q. How do contradictory data on ligand stability under acidic/basic conditions impact experimental design?
- Conflict : While ester groups hydrolyze in strong acids (e.g., HCl), the bipyridine core resists degradation. However, studies report conflicting stability thresholds (pH 2–4 vs. pH 5–7).
- Resolution : Use buffered conditions (pH 5–6) for aqueous reactions. Monitor stability via UV-Vis (λ ~270 nm for bipyridine π→π* transitions) and adjust reaction times to minimize hydrolysis .
Q. What computational tools optimize reaction conditions for ligand-metal complexation?
- Approach : Quantum chemical calculations (e.g., Gaussian09) model ligand-metal binding energies. Machine learning (e.g., ICReDD’s reaction path search) identifies optimal solvent (e.g., DMF > MeCN) and temperature (80–100°C) for high-yield complexation .
Q. How does this ligand compare to 2,2'-biquinoline derivatives in catalytic applications?
- Comparative Analysis : The ligand’s electron-withdrawing esters lower LUMO energy vs. 2,2'-biquinoline, enhancing oxidative catalysis (e.g., water splitting). However, steric bulk reduces turnover frequency in crowded active sites .
Safety and Handling
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
